

# Introduction: Unveiling 8-Methoxyquinolin-5-amine, a Versatile Synthetic Building Block

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## Compound of Interest

Compound Name: 8-Methoxyquinolin-5-amine

Cat. No.: B1614939

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**8-Methoxyquinolin-5-amine**, also known by synonyms such as 5-Methoxy-8-quinolinamine, is a substituted quinoline derivative that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a quinoline core, a methoxy group, and a primary amine, impart valuable chemical properties that are leveraged by researchers and drug development professionals. The quinoline skeleton itself is a well-established pharmacophore present in numerous clinically effective drugs.[1]

This guide provides a comprehensive overview of the physical and chemical properties of **8-Methoxyquinolin-5-amine** powder. It delves into its synthesis, reactivity, and applications, with a particular focus on its role as an effective and removable directing group that facilitates challenging C-H bond activations.[2][3] The information herein is intended to equip researchers with the technical knowledge required for the effective utilization and handling of this versatile compound.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **8-Methoxyquinolin-5-amine** powder are critical for its application in experimental settings. These properties dictate its solubility, stability, and reactivity. A summary of these key parameters is presented below.

Property	Value	Source(s)
CAS Number	30465-68-0	[2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	[2][5][6]
Molecular Weight	174.20 g/mol	[2][5][6]
Appearance	Powder	[3]
Melting Point	90-95 °C	[3][4]
Boiling Point	355.7 ± 27.0 °C (Predicted)	[3][4]
Density	1.217 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3][4]
pKa	3.98 ± 0.12 (Predicted)	[3][4]
Storage Temperature	2–8 °C, under inert gas (Nitrogen or Argon)	[3][4]

## Chemical Structure and Spectroscopic Profile

The structural arrangement of **8-Methoxyquinolin-5-amine** dictates its chemical behavior and is confirmed through various spectroscopic techniques.

Chemical Identifiers:

- SMILES: NC1=CC=C(OC)C2=CC=CN=C21 [2]
- InChI: 1S/C10H10N2O/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 [2]
- InChI Key: MFLLTRMMFHENCM-UHFFFAOYSA-N [2]

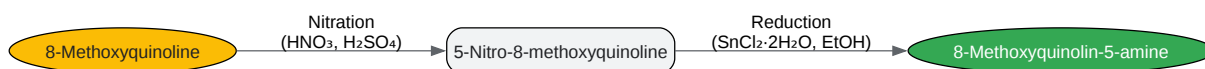
Spectroscopic Analysis: While specific spectra are database-dependent [7], the key functional groups of **8-Methoxyquinolin-5-amine** give rise to characteristic spectroscopic signals:

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm<sup>-1</sup>), C-O stretching of the methoxy group, and C=N/C=C stretching vibrations from the quinoline aromatic ring system. [8][9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum would display distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy ( $-\text{OCH}_3$ ) protons, and a broad signal for the amine ( $-\text{NH}_2$ ) protons.
  - $^{13}\text{C}$  NMR: The spectrum would show resonances for the ten carbon atoms, with distinct chemical shifts for the aromatic carbons, the methoxy carbon, and the carbons bonded to the nitrogen atoms.[1][10]
- Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would reveal a molecular ion peak corresponding to the compound's molecular weight (174.20 g/mol ), along with a fragmentation pattern that can help confirm the structure.[9]

## Synthesis and Reactivity

**Synthesis Pathway:** A common and effective method for synthesizing **8-Methoxyquinolin-5-amine** involves the reduction of its nitro precursor, 5-Nitro-8-methoxyquinoline.[10] This transformation is typically achieved using a reducing agent like tin(II) chloride ( $\text{SnCl}_2$ ) in a suitable solvent such as ethanol.[10] The nitro compound itself can be synthesized from 8-methoxyquinoline via nitration.[8][11]



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*General synthesis route for **8-Methoxyquinolin-5-amine**.*

**Core Reactivity and Mechanistic Insight:** The primary value of **8-Methoxyquinolin-5-amine** in contemporary organic chemistry lies in its function as an auxiliary, often referred to as the "Chen Auxiliary".[3][6] The amine group can be readily acylated to form an amide bond with a substrate of interest. This modification installs the 8-methoxyquinoline moiety as a directing group, which can then mediate and guide palladium-catalyzed  $\text{C}(\text{sp}^3)\text{-H}$  bond activation at specific sites (e.g., the  $\gamma$ -position) within the substrate.[2][6] This strategy enables the synthesis of complex cyclic structures, such as pyrrolidones, from linear precursors.[3][6] A key

advantage of this auxiliary is that it can be removed under mild oxidative conditions, typically using ceric ammonium nitrate (CAN), to reveal the final product.[\[3\]](#)

## Applications in Research and Drug Development

The unique reactivity of **8-Methoxyquinolin-5-amine** makes it a valuable tool for researchers in several areas:

- **Advanced Organic Synthesis:** Its primary application is as a removable directing group for C-H functionalization, providing a reliable method for constructing complex molecular architectures that would be difficult to access through traditional synthetic routes.[\[4\]](#)[\[6\]](#)
- **Drug Discovery Intermediate:** The quinoline scaffold is a privileged structure in medicinal chemistry. As such, **8-Methoxyquinolin-5-amine** serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[\[1\]](#)[\[4\]](#) For instance, derivatives of 8-aminoquinoline are known to exhibit antiparasitic activity, making this a valuable starting point for developing new antimalarial agents.[\[1\]](#)
- **Versatile Chemical Building Block:** Beyond its role as a directing group, it is used in the development of new compounds for materials science and agrochemistry.[\[4\]](#)

## Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and characterization of **8-Methoxyquinolin-5-amine**.

### Protocol 1: Synthesis via Reduction of 5-Nitro-8-methoxyquinoline

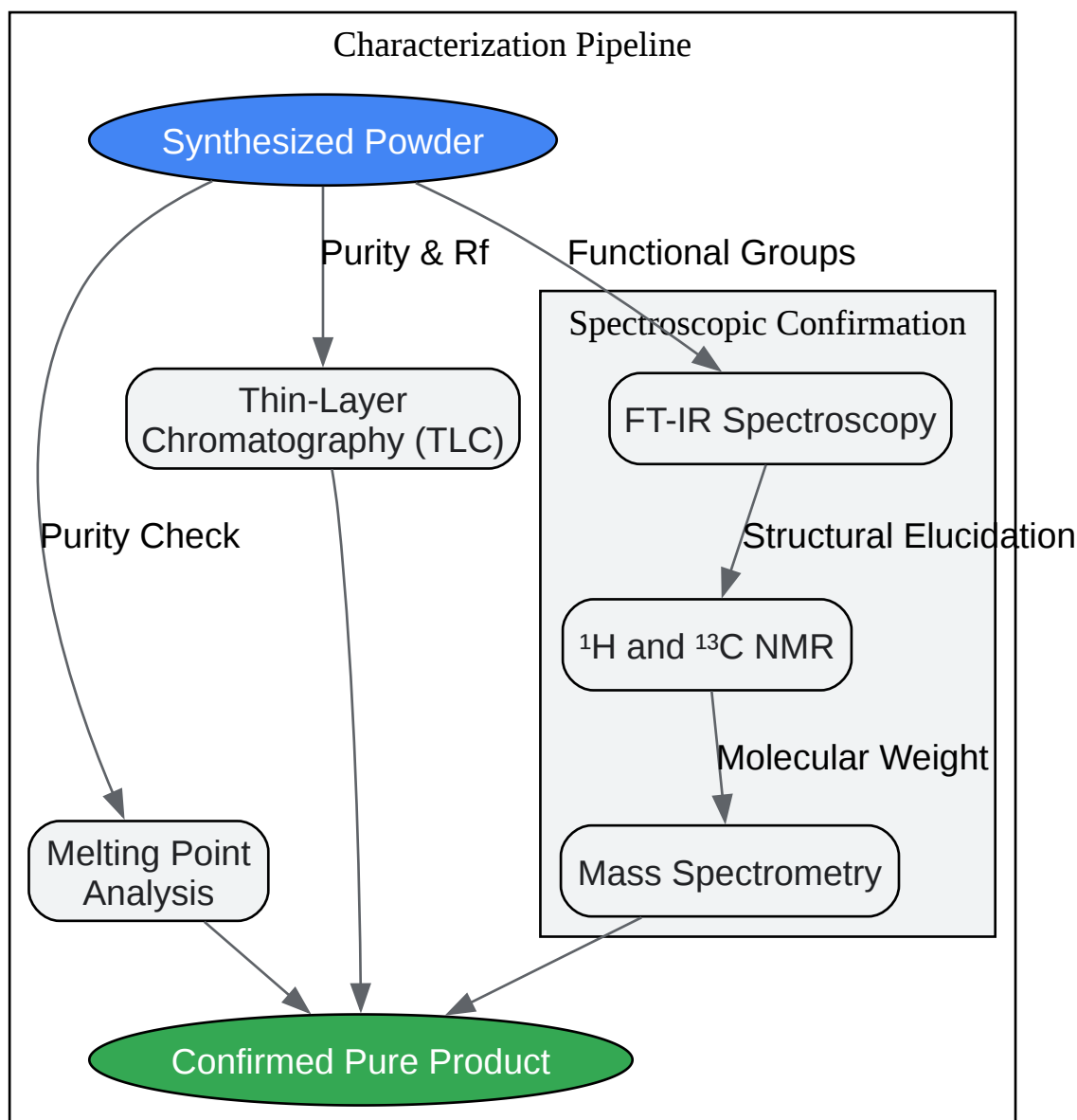
This protocol is adapted from established literature procedures.[\[10\]](#)

- **Reaction Setup:** To a round-bottom flask, add 5-Nitro-8-methoxyquinoline (1.0 eq) and ethanol (approx. 6.5 mL per mmol of substrate).
- **Addition of Reducing Agent:** Add tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) (3.0 eq) to the mixture.

- **Heating:** Equip the flask with a reflux condenser and stir the mixture under reflux for one hour. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.
- **Neutralization:** Carefully add an aqueous solution of sodium hydroxide (e.g., 5 M) until the pH of the aqueous layer reaches approximately 11.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic phase, and wash it sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The resulting residue can be purified by column chromatography to afford pure **8-Methoxyquinolin-5-amine**.

## Protocol 2: Standard Characterization Workflow

To ensure the identity, purity, and integrity of a synthesized batch of **8-Methoxyquinolin-5-amine** powder, a systematic characterization workflow is essential.



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Workflow for the characterization of **8-Methoxyquinolin-5-amine**.

## Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of **8-Methoxyquinolin-5-amine** and ensuring laboratory safety.

- Hazard Identification: According to GHS classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] It is

important to consult the full Safety Data Sheet (SDS) before use.[12][13][14]

- Handling: Use only in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[14]
- Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances.[15] For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3][4]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12][13] Do not allow the product to enter drains.[14]

## Conclusion

**8-Methoxyquinolin-5-amine** is a high-value chemical entity for scientific research, particularly in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its unique reactivity as a removable directing group, provide chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, handling requirements, and spectroscopic characteristics, as detailed in this guide, is paramount for its successful and safe application in the laboratory.

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